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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B10824509

BKI-1369: A Technical Guide to its Discovery and Development

This document serves as an in-depth technical guide for researchers, scientists, and drug
development professionals, detailing the discovery, mechanism of action, and preclinical
development of the bumped kinase inhibitor, BKI-1369.

Discovery and Rationale

BKI-1369 is a small-molecule compound belonging to the class of "bumped kinase inhibitors"”
(BKIs). Its development was part of a targeted drug discovery program aimed at exploiting a
unique structural feature of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan
parasites. These parasites, including Cryptosporidium and Cystoisospora, are responsible for
significant diarrheal diseases in humans and animals.

The rationale for targeting CDPK1 is its essential role in the parasite's life cycle and its absence
in mammalian hosts, offering a pathway for selective toxicity[1][2]. Apicomplexan CDPK1
possesses a small glycine residue at the "gatekeeper" position of its ATP-binding site. This
creates a hydrophobic pocket that is accessible to inhibitors with a bulky "bump." In contrast,
the corresponding kinase in mammals has a larger gatekeeper residue, which sterically hinders
the binding of these bumped inhibitors, thereby conferring selectivity[3].

BKI-1369 was developed as a second-generation compound, aiming to improve upon the
safety profile of earlier BKIls like BKI-1294. A primary challenge was the off-target inhibition of
the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is linked to
potentially fatal cardiac arrhythmias. BKI-1369, which incorporates a quinoline group in place
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of a naphthalene moiety, was prioritized for further development based on initial screenings that
suggested a moderately improved hERG safety profile over its predecessors|3].

Mechanism of Action

BKI-1369 functions as an ATP-competitive inhibitor of CDPK1[1]. An increase in intracellular
calcium within the parasite activates CDPK1, which then phosphorylates downstream substrate
proteins. This signaling cascade is critical for several processes essential for parasite survival
and propagation:

Microneme Secretion: Release of adhesive proteins required for host cell attachment and
invasion.

Motility: Powers the parasite's unique gliding motility.

Invasion and Egress: Mediates the entry into and exit from host cells.

Replication: Plays a role in the proliferation of the parasite within the host cell.

By binding to the ATP pocket of CDPK1, BKI-1369 blocks these vital functions, effectively
halting the parasitic life cycle.

Visualized Signaling Pathway

The following diagram illustrates the CDPK1 signaling pathway and the point of inhibition by
BKI-1369.
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BKI-1369 inhibits the calcium-dependent activation of CDPK1.

Quantitative Data Summary
Table 1: In Vitro Efficacy Data
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Parasite Host Cell
. Assay Type . IC50 Value IC95 Value Source
Species Line
) Merozoite
Cystoisospor ] )
) Proliferation IPEC-1 40 nM 200 nM
a suis
Assay
~ Parasite
Cryptosporidi )
Growth HCT-8 ~37 nM Not Available
um parvum o
Inhibition
. . Primary
Parasite . Dosing .
. Animal Model . Efficacy Source
Species Regimen .
Endpoints
Effective
suppression of
Cystoisospora 10 mg/kg, PO, oocyst excretion

suis

Suckling Piglets

BID for 5 days

and diarrhea;
improved weight

gain.

Cystoisospora

Suckling Piglets

20 mg/kg, PO,
two doses (2 & 4

Complete

suppression of

suis ) )
dpi) oocyst excretion.

Significant
reduction in

Cryptosporidium Gnotobiotic 10 mg/kg, PO, oocyst excretion,

hominis Piglets BID for 5 days mucosal
colonization, and
diarrhea.

Cryptosporidium ) 10 mg/kg, PO, 70% reduction in

Neonatal Mice ) ]
parvum single dose parasite burden.

Table 3: Pharmacokinetic Profile
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. Dosing Key PK .
Animal Model . Observation Source
Regimen Parameter
Reached 11.7
MM during
) ) 10 mg/kg, BID x Plasma
Piglets (C. suis) treatment,

5 days

Concentration

indicating drug

accumulation.

Piglets (C.

hominis)

10 mg/kg, BID

Plasma

Concentration

Increased to 10
UM after the 9th
dose; slow
elimination

observed.

Mice (C. parvum)

10 mg/kg, single
dose

Unbound Cmax

0.3 uM. Low
systemic levels
with high efficacy
suggest
gastrointestinal

exposure is key.

Table 4: Safety & Toxicology
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Target | Assay Method IC50 Value Implication Source
Initial, less
Thallium Flux sensitive assay
hERG Channel 10 pM
Assay suggested

moderate risk.

More accurate

testing revealed

QPatch o
. potent inhibition,
hERG Channel (Electrophysiolog  0.97 - 1.52 uM )
) precluding
Y development for
human use.
Significant, dose-
dependent
] ] increases in QTc
Cardiovascular In vivo Dog )
N/A interval observed
Effects Model
at plasma
concentrations

around 1.7 pM.

Experimental Protocols
Synthesis of BKI-1369

The synthesis of BKI-1369 and its metabolites has been described previously (Johnson et al.,
2012; Vidadala et al., 2016). For research purposes, the compound was synthesized by
commercial vendors to >98% purity, which was verified by HPLC and NMR. For in vivo
administration, BKI-1369 powder is typically dissolved in a vehicle consisting of 3% Tween 80,
7% ethanol, and 90% normal saline.

In Vitro Efficacy Testing: C. suis Merozoite Proliferation

This protocol is used to determine the inhibitory concentration of BKI-1369 on parasite
replication in vitro.

o Cell Seeding: Seed IPEC-1 (intestinal porcine epithelial cells) in 48-well plates and grow to
confluency.
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o Parasite Preparation: Prepare infectious C. suis sporozoites by excysting oocysts.

e Infection: Infect the confluent IPEC-1 monolayers with a defined ratio of sporozoites to host
cells.

e Drug Application: Immediately following infection, replace the medium with fresh culture
medium containing serial dilutions of BKI-1369. Include a vehicle-only (DMSO) control.

¢ Incubation: Incubate the plates for 5 days at 37°C and 5% CO: to allow for parasite
development into the merozoite stage.

« Quantification: Collect supernatants and quantify the number of free merozoites using a
hemocytometer or an automated cell counter.

e Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration
and determine the IC50 and IC95 values using non-linear regression analysis.

In Vivo Efficacy Model: Gnotobiotic Piglet Model of
Cryptosporidiosis
This animal model is used to evaluate the therapeutic efficacy of compounds against

Cryptosporidium hominis, which primarily infects humans.

e Animal Husbandry: Derive gnotobiotic piglets by caesarean section and maintain them in
sterile isolator units to prevent extraneous infections. Provide sterile nutrition.

« Infection: At two days of age, orally challenge the piglets with 1x10° to 5x10¢ C. hominis
oocysts.

o Treatment Initiation: Begin treatment at the first sign of diarrhea (typically 3 days post-
infection). Randomly assign piglets to a treatment group (e.g., 10 mg/kg BKI-1369) or a
vehicle control group.

e Drug Administration: Administer the compound or vehicle orally twice daily for a period of 5
days.

o Daily Monitoring:
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o Clinical Assessment: Record daily body weights and score fecal consistency to assess
diarrhea severity.

o Parasitological Assessment: Collect fecal samples daily and quantify oocyst shedding per
gram of feces using immunofluorescence microscopy or gPCR.

o Pharmacokinetic Sampling: Collect blood samples at predetermined time points to analyze
plasma drug concentrations via LC-MS/MS.

o Necropsy: At the study endpoint, euthanize piglets and collect intestinal tissue sections for
histopathological analysis of parasite burden and mucosal lesions.

Experimental Workflow Visualization

The following diagram outlines the logical flow of an in vivo efficacy study.
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Logical workflow for in vivo evaluation of BKI-1369.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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